REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12](O)([CH3:15])([CH3:14])[CH3:13].CN(C1C=CC=CN=1)C.C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[CH:6][CH:7]=1
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Name
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|
Quantity
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450 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
1.13 L
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Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
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CN(C)C1=NC=CC=C1
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Name
|
|
Quantity
|
2 L
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
680 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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the mixture is stirred at 25° C. for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the precipitated urea is filtered off with suction
|
Type
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WASH
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Details
|
washed with 200 ml of dichloromethane
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Type
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WASH
|
Details
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the organic phase is washed twice each with 500 ml of 2M hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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DISTILLATION
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Details
|
distilled
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Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
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CC1=CC=C(C=C1)CC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |